Regioisomeric Bromine Position Dictates a Two-Fold hIDO1 Inhibitory Potency Gain via a Sulfur–Bromine Halogen Bond
Ligand 13 (PDB 7E0T), derived from 5‑bromo‑1H‑indazol‑4‑amine, inhibits hIDO1 with an IC₅₀ of 0.64 μM, compared to 1.23 μM for the regioisomeric ligand 12 (PDB 7E0S) derived from 6‑bromo‑1H‑indazol‑4‑amine [1]. The 1.9‑fold potency improvement is attributed to a sulfur–bromine halogen bond that is sterically and electronically inaccessible to the 6‑bromo isomer [1].
| Evidence Dimension | hIDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.64 μM (ligand derived from 5-bromo-1H-indazol-4-amine, PDB 7E0T) |
| Comparator Or Baseline | IC₅₀ = 1.23 μM (ligand derived from 6-bromo-1H-indazol-4-amine, PDB 7E0S) |
| Quantified Difference | 1.9‑fold (5‑bromo isomer is more potent) |
| Conditions | Recombinant human IDO1 (12–403 aa) expressed in E. coli; Nanodrop 2000c spectrophotometric assay (J. Med. Chem. 2021, 64, 8303–8332) |
Why This Matters
This direct comparison demonstrates that the 5‑bromo regioisomer provides a quantifiable potency advantage for IDO1 inhibitor programs, making it the preferred building block for SAR exploration.
- [1] Ning, X.-L.; Li, Y.-Z.; Huo, C.; et al. X-ray Structure-Guided Discovery of a Potent, Orally Bioavailable, Dual Human Indoleamine/Tryptophan 2,3-Dioxygenase (hIDO/hTDO) Inhibitor That Shows Activity in a Mouse Model of Parkinson's Disease. J. Med. Chem. 2021, 64 (12), 8303–8332. DOI: 10.1021/acs.jmedchem.1c00303. View Source
